

Introduction: Understanding the Journey of 2,4-Dimethylnicotinamide in Drug Development

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Compound of Interest

Compound Name: 2,4-Dimethylnicotinamide

CAS No.: 72692-96-7

Cat. No.: B1628935

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2,4-Dimethylnicotinamide, a derivative of nicotinamide (Vitamin B3), represents a class of small molecules with significant therapeutic potential. As with any promising drug candidate, its journey from the laboratory to clinical application hinges on a thorough understanding of its pharmacokinetic profile. Central to this is bioavailability, a term that quantifies the rate and extent to which an active substance is absorbed from a drug product and becomes available at the site of action.^[1]^[2] A favorable bioavailability profile is crucial for achieving desired therapeutic effects and ensuring patient safety.^[2]

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It provides a multi-faceted approach to assessing the bioavailability of **2,4-Dimethylnicotinamide**, integrating *in silico*, *in vitro*, and *in vivo* methodologies. The protocols herein are designed not merely as procedural steps but as a self-validating framework, emphasizing the scientific rationale behind each experimental choice to ensure robust and reproducible data.

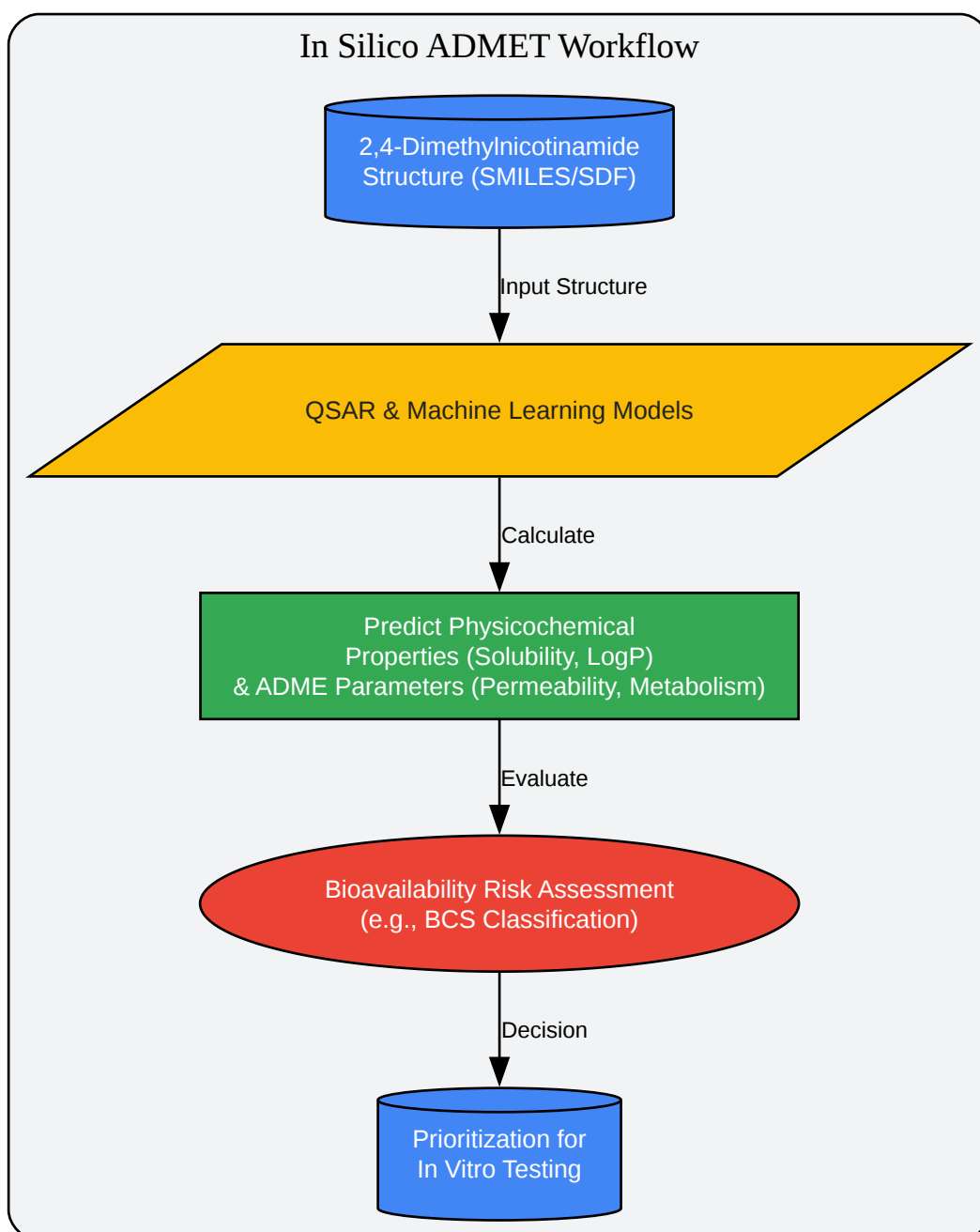
Chapter 1: The Predictive Power of Early-Stage Assessment - In Silico and In Vitro Screening

In modern drug discovery, front-loading the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a paradigm that saves significant time and resources. [3][4] By identifying potential liabilities early, we can guide medicinal chemistry efforts and prioritize candidates with a higher probability of success.

In Silico ADMET Modeling: The First Glimpse into Bioavailability

Before committing to expensive and time-consuming wet lab experiments, computational modeling offers a powerful first-pass filter. [5][6] In silico ADMET models use the chemical structure of **2,4-Dimethylnicotinamide** to predict its physicochemical and pharmacokinetic properties.

Causality of Experimental Choice: The primary goal here is efficiency. By leveraging machine learning and quantitative structure-activity relationship (QSAR) models, we can rapidly estimate key parameters like aqueous solubility, lipophilicity (logP), and membrane permeability. [6][7] These predictions help to classify the compound within the Biopharmaceutics Classification System (BCS) and anticipate potential absorption challenges. [8]



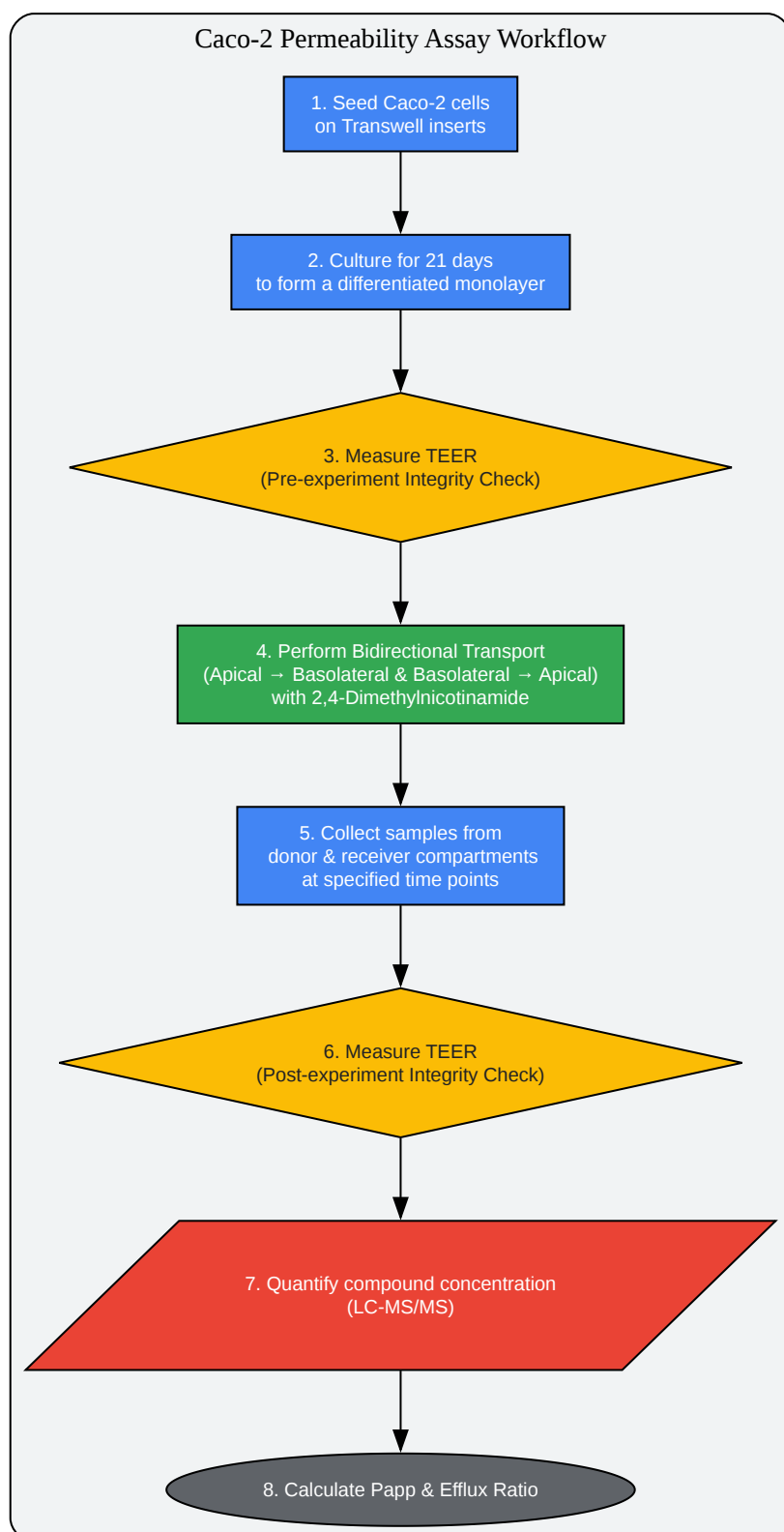
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Caption: In Silico ADMET screening workflow for early bioavailability assessment.

In Vitro Permeability Assessment: The Caco-2 Monolayer Assay

The gold standard for in vitro prediction of intestinal drug absorption is the Caco-2 permeability assay.^{[9][10]} This assay utilizes a human colon adenocarcinoma cell line that, when cultured for an extended period, differentiates to form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal epithelial barrier.^{[10][11]}

Trustworthiness of the Protocol: This protocol's reliability stems from its ability to model multiple absorption pathways, including passive transcellular and paracellular diffusion, as well as active transport mechanisms (uptake and efflux).^[9] The inclusion of monolayer integrity checks (TEER measurements) and control compounds ensures the validity of each experiment.^[12] The U.S. Food and Drug Administration (FDA) even considers data from such models sufficient to justify waiving in vivo bioavailability studies for certain highly permeable drugs.^[12]



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Caption: Workflow for the bidirectional Caco-2 permeability assay.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (P_{app}) and efflux ratio of **2,4-Dimethylnicotinamide** across a Caco-2 cell monolayer.

Materials:

- Caco-2 cells (passage 40-60)
- Transwell® inserts (24-well format, 0.4 μm pore size)
- Complete culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
- Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
- Lucifer yellow (paracellular integrity marker)
- Control compounds: Atenolol (low permeability), Antipyrine or Propranolol (high permeability), Talinolol (P-gp substrate)[9]
- **2,4-Dimethylnicotinamide** stock solution (in DMSO)
- LC-MS/MS system for quantification

Methodology:

- Cell Culture (Day 0-21):
 1. Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of $\sim 60,000$ cells/cm².
 2. Culture the cells for 18-22 days in a humidified incubator (37°C, 5% CO₂). Change the medium every 2-3 days.[9]
 3. Monolayer differentiation and tight junction formation will occur during this period.
- Monolayer Integrity Assessment (Day 21):

1. Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an epithelial voltohmmeter.
 2. Only use monolayers with TEER values $>250 \Omega \cdot \text{cm}^2$ for the transport experiment.[13]
- Transport Experiment (Day 21):
 1. Gently wash the monolayers twice with pre-warmed (37°C) transport buffer.
 2. Equilibrate the cells in transport buffer for 30 minutes at 37°C.
 3. Prepare the dosing solutions: Dilute the **2,4-Dimethylnicotinamide** stock solution in transport buffer to the final desired concentration (e.g., 10 μM), ensuring the final DMSO concentration is $<1\%$.[13] Prepare solutions for control compounds similarly.
 4. A \rightarrow B Transport: Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
 5. B \rightarrow A Transport: Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
 6. Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm).
 7. At specified time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the receiver chamber and replace it with an equal volume of fresh, pre-warmed buffer. Collect a sample from the donor chamber at the beginning and end of the experiment.
 - Sample Analysis:
 1. Quantify the concentration of **2,4-Dimethylnicotinamide** in all collected samples using a validated LC-MS/MS method (see Chapter 3).
 2. Analyze the permeability of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.
 - Data Analysis:

1. Calculate the apparent permeability coefficient (P_{app}) in cm/s using the following equation:

- $P_{app} = (dQ/dt) / (A * C_0)$
- Where:
 - dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
 - A is the surface area of the insert (cm²).
 - C_0 is the initial concentration in the donor chamber.

2. Calculate the efflux ratio (ER):

- $ER = P_{app} (B \rightarrow A) / P_{app} (A \rightarrow B)$

3. An efflux ratio >2 suggests the involvement of active efflux transporters like P-glycoprotein.[9]

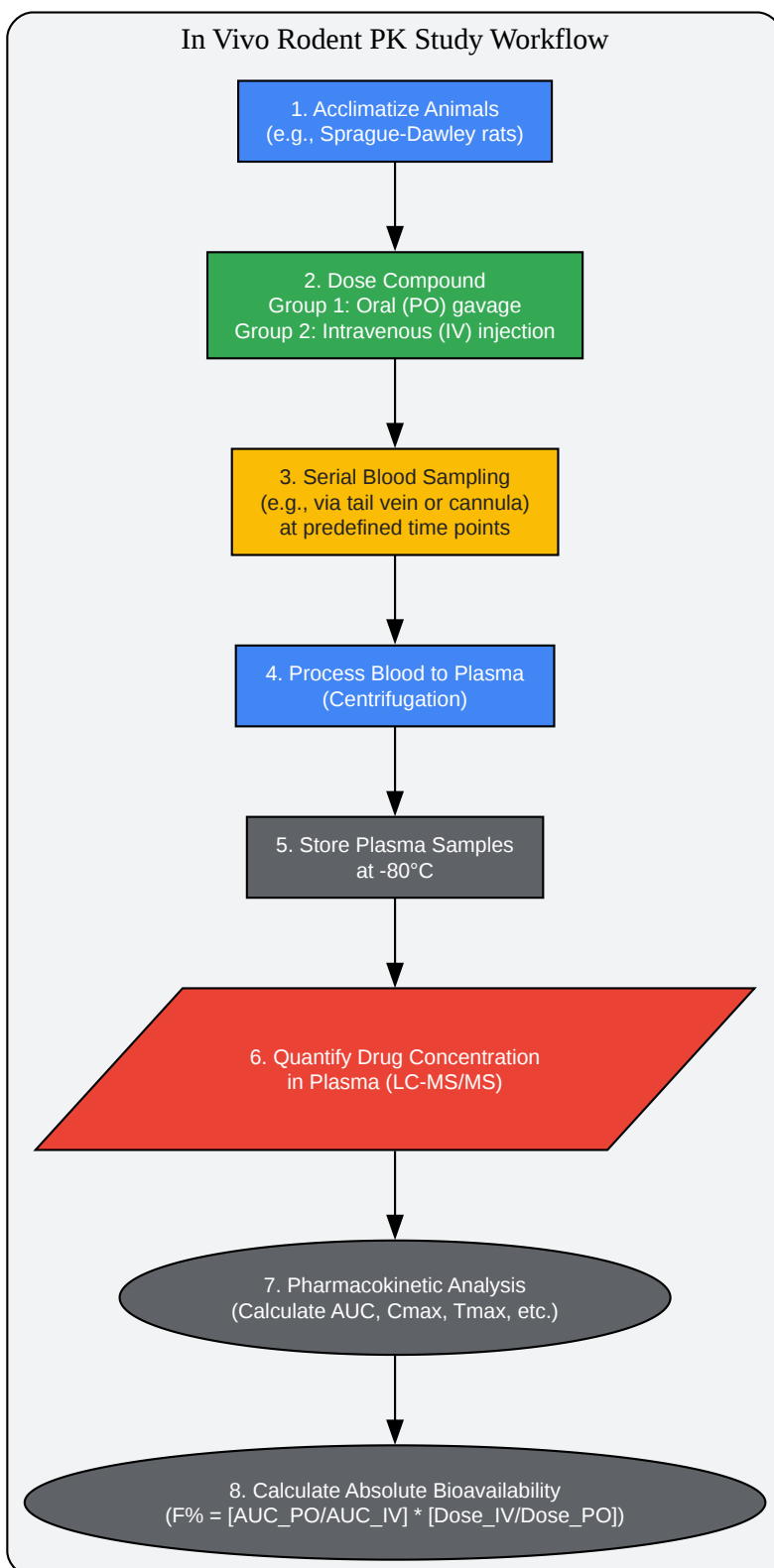
Data Interpretation Table:

P_{app} (x 10 ⁻⁶ cm/s)	Predicted In Vivo Absorption
< 1	Low (<20%)
1 - 10	Moderate (20-80%)
> 10	High (>80%)

Chapter 2: Definitive Assessment in a Biological System - In Vivo Pharmacokinetics

While in vitro models are invaluable for screening, they cannot fully replicate the complex physiological environment of a living organism.[2] Therefore, in vivo pharmacokinetic (PK) studies in animal models, such as rodents, are essential to definitively determine the bioavailability of **2,4-Dimethylnicotinamide**. [14]

Authoritative Grounding: Regulatory agencies like the FDA and European Medicines Agency (EMA) provide comprehensive guidance on the design, conduct, and evaluation of bioavailability studies, which form the basis of this protocol.[1][15][16][17] The gold standard for determining absolute bioavailability is to compare the plasma concentration-time profile after oral administration with that after intravenous (IV) administration, which guarantees 100% bioavailability.[18]



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Caption: Workflow for determining absolute oral bioavailability in rodents.

Protocol 2: Rodent Pharmacokinetic Study for Absolute Bioavailability

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability (F%) of **2,4-Dimethylnicotinamide** in rats.

Materials:

- Male Sprague-Dawley rats (250-300g), cannulated or non-cannulated
- **2,4-Dimethylnicotinamide**
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Vehicle for IV administration (e.g., saline, PEG400/water)
- Blood collection tubes (e.g., K₂EDTA-coated)
- Centrifuge
- -80°C freezer
- LC-MS/MS system

Methodology:

- Animal Preparation and Dosing:
 1. Acclimatize animals for at least 3 days prior to the study. Fast animals overnight (approx. 10-12 hours) before dosing, with water ad libitum.[\[19\]](#)
 2. Divide animals into two groups (n=3-5 per group).
 3. Group 1 (Oral - PO): Administer a single dose of **2,4-Dimethylnicotinamide** (e.g., 10 mg/kg) via oral gavage.
 4. Group 2 (Intravenous - IV): Administer a single bolus dose of **2,4-Dimethylnicotinamide** (e.g., 2 mg/kg) via tail vein injection. The IV dose should be high enough for quantification

but non-toxic.[20]

- Blood Sampling:
 1. Collect serial blood samples (~100-150 μ L per sample) into K₂EDTA tubes at predefined time points.
 2. Suggested PO time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
 3. Suggested IV time points: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[21]
 4. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.
- Plasma Processing and Storage:
 1. Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
 2. Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
- Sample Analysis:
 1. Quantify the concentration of **2,4-Dimethylnicotinamide** in all plasma samples using a validated LC-MS/MS method.[22]
- Pharmacokinetic Data Analysis:
 1. Plot the mean plasma concentration versus time for both PO and IV routes.
 2. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following PK parameters:
 - C_{max}: Maximum observed plasma concentration.[2]
 - T_{max}: Time to reach C_{max}.[2]

- AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
- AUC(0-inf): Area under the curve extrapolated to infinity.
- $t_{1/2}$: Terminal half-life.

3. Calculate the absolute oral bioavailability (F%) using the dose-normalized AUC values:

- $F (\%) = [AUC(0-inf)_{PO} / AUC(0-inf)_{IV}] \times [Dose_{IV} / Dose_{PO}] \times 100$ [\[23\]](#)

Key Pharmacokinetic Parameters Table:

Parameter	Description	Importance in Bioavailability Assessment
C _{max}	Maximum plasma concentration	Indicates the extent of absorption and potential for toxicity. [2]
T _{max}	Time to reach C _{max}	Indicates the rate of absorption. [2]
AUC	Area Under the Curve	Represents the total systemic exposure to the drug over time. [2]
F (%)	Absolute Bioavailability	The fraction of the oral dose that reaches systemic circulation.

Chapter 3: The Analytical Backbone - LC-MS/MS

Method Validation

Accurate quantification of **2,4-Dimethylnicotinamide** in biological matrices is the cornerstone of any bioavailability study.[\[24\]](#) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, specificity, and speed.[\[22\]](#)

Expertise and Trustworthiness: A method is only reliable if it is properly validated. This protocol follows the principles outlined in international guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[25] Validation ensures the method is accurate, precise, and reproducible for its intended purpose.[24]

Protocol 3: LC-MS/MS Method Development and Validation

Objective: To develop and validate a robust LC-MS/MS method for the quantification of **2,4-Dimethylnicotinamide** in rodent plasma.

Methodology:

- Method Development:
 1. Mass Spectrometry Tuning: Infuse a standard solution of **2,4-Dimethylnicotinamide** and a suitable internal standard (IS) into the mass spectrometer to optimize MS parameters (e.g., precursor/product ion transitions, collision energy).[26]
 2. Chromatography Development: Develop an LC method (column, mobile phases, gradient) to achieve a sharp peak shape, adequate retention time (typically 2-3 minutes), and separation from any interfering matrix components.[26] A simple C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a common starting point.[26]
 3. Sample Preparation: Develop a simple and efficient sample extraction procedure. Protein precipitation (e.g., with acetonitrile or methanol containing the IS) is often sufficient for small molecules and is high-throughput.[22]
- Method Validation:
 - Selectivity: Analyze at least six different batches of blank rodent plasma to ensure no endogenous components interfere with the detection of the analyte or IS.[27]
 - Calibration Curve & Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of **2,4-Dimethylnicotinamide**. The curve should have at least 6-8 non-zero standards and cover the expected concentration range. The response should be linear (e.g., $r^2 > 0.99$).

- Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four levels (Lower Limit of Quantitation (LLOQ), Low, Medium, High) in replicate (n=5) on at least three separate days. Accuracy (%RE) should be within $\pm 15\%$ ($\pm 20\%$ at LLOQ) and precision (%CV) should be $\leq 15\%$ ($\leq 20\%$ at LLOQ).[27]
- Recovery and Matrix Effect: Evaluate the efficiency of the extraction process (recovery) and the influence of plasma components on ionization (matrix effect).
- Stability: Assess the stability of **2,4-Dimethylnicotinamide** in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage (-80°C).

Conclusion

The assessment of bioavailability is a critical, multi-step process in drug development. By systematically integrating in silico prediction, robust in vitro screening using the Caco-2 permeability assay, and definitive in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of **2,4-Dimethylnicotinamide**'s absorption characteristics. This structured, evidence-based approach, underpinned by validated bioanalytical methods, is essential for making informed decisions, optimizing drug delivery, and ultimately advancing promising therapeutic candidates toward clinical use.

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